3-Nitrobenzoic acid

Overview

Description

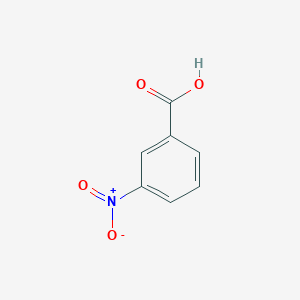

3-Nitrobenzoic acid (C₇H₅NO₄, CAS 121-92-6) is a nitro-substituted derivative of benzoic acid, where the nitro group (-NO₂) is positioned at the meta position on the aromatic ring. It has a molecular weight of 167.12 g/mol and appears as light yellow to off-white crystals with a melting point of 140–141°C . Industrially, it is synthesized via nitration of benzoic acid using sodium nitrate and sulfuric acid (60% yield) or through esterification of methyl benzoate followed by nitration and hydrolysis (70% yield) .

This compound serves as a precursor in pharmaceutical synthesis, including anticoagulants and tumor-associated carbonic anhydrase inhibitors . It is also a key substrate in biodegradation studies, where enzymes like MnbAB preferentially cleave its nitro group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzoic acid is primarily synthesized through the nitration of benzoic acid at low temperatures. During this electrophilic aromatic substitution reaction, the carboxylic acid group directs the nitro group to the meta position. This process also yields 2-nitrobenzoic acid and 4-nitrobenzoic acid as side products .

Another synthetic route involves the nitration of methyl benzoate followed by hydrolysis. Additionally, oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid and the oxidation of 3-nitrobenzaldehyde are alternative methods .

Industrial Production Methods: Industrial production of this compound typically follows the nitration of benzoic acid due to its efficiency and cost-effectiveness. The reaction is conducted under controlled temperatures to maximize yield and minimize side products .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group, forming 3-aminobenzoic acid.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Oxidation: The compound can be further oxidized under specific conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are used for nucleophilic aromatic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products:

Reduction: 3-Aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: Further oxidized products depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

a. Intermediate in Pharmaceutical Chemistry

3-Nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of 3-N,N-dimethylaminobenzoic acid , which is an intermediate for the synthesis of Crystal Violet Lactone , a commercial color former used in dyes and biological staining .

b. Synthesis of Diagnostic Agents

The compound is also utilized in the synthesis of diagnostic agents, such as amidotrizoic acid , which is used as a contrast agent for X-ray imaging. The synthesis involves several chemical transformations including reduction and iodination of its derivatives .

| Application | Compound Derived | Use |

|---|---|---|

| Intermediate for dyes | 3-N,N-dimethylaminobenzoic acid | Color former |

| Diagnostic agents | Amidotrizoic acid | X-ray contrast agent |

Material Science

a. Corrosion Inhibition

Recent studies have shown that this compound effectively inhibits corrosion in metals such as mild steel and aluminum when exposed to acidic environments (e.g., HCl and HSO). The mechanism involves the formation of a protective layer on the metal surface, which reduces the rate of corrosion .

b. Development of Advanced Materials

The compound has been explored as a precursor for developing advanced materials, including liquid crystal intermediates and polymers with specific electronic properties. Its derivatives are being investigated for their potential use in creating new fine chemical products with high added value .

Biochemical Applications

a. Enzyme Inhibition Studies

This compound has been studied for its potential as an inhibitor of carbonic anhydrases (CAs) , which are important enzymes in various physiological processes. Research indicates that derivatives of this compound can be designed to selectively inhibit these enzymes, providing insights into therapeutic applications .

b. DNA-Conjugated Libraries

In the field of molecular biology, this compound derivatives have been utilized in the development of DNA-conjugated libraries for ligand discovery. These libraries facilitate the screening of compounds against various biological targets, aiding in drug discovery efforts .

Case Studies

- Corrosion Inhibition : A study demonstrated that this compound significantly reduced corrosion rates in mild steel immersed in HCl solutions. The results indicated that concentrations as low as 0.1 M provided substantial protection, with a protective efficiency exceeding 90% under optimal conditions .

- Synthesis of Amidotrizoic Acid : The synthesis pathway for amidotrizoic acid from this compound was outlined, showing multiple steps including nitration and subsequent chemical modifications that highlight its utility in medical diagnostics .

Mechanism of Action

The mechanism of action of 3-nitrobenzoic acid involves its electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic substitution. This property makes it useful in various chemical reactions where controlled reactivity is required. The compound’s interactions with molecular targets and pathways are primarily influenced by its ability to participate in redox reactions and form stable intermediates .

Comparison with Similar Compounds

Structural Isomers: 2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid

The position of the nitro group significantly influences physicochemical properties and reactivity:

- Reactivity :

- The meta-substituted nitro group in this compound reduces steric hindrance compared to ortho isomers, enhancing its suitability as a substrate for dioxygenases like MnbAB .

- 4-Nitrobenzoic acid’s para substitution results in higher symmetry and stronger intermolecular hydrogen bonding, contributing to its elevated melting point .

Methyl-Substituted Derivatives

- Biodegradation :

Solubility and Solvent Interactions

The Abraham solvation model accurately predicts this compound’s solubility in organic solvents like ethyl acetate (log solubility = −3.2) and 2-pentanol (log solubility = −4.1) . Comparatively, 4-nitrobenzoic acid exhibits lower solubility in non-polar solvents (e.g., benzene) due to stronger crystal lattice interactions .

| Solvent | This compound (mol/L) | 4-Nitrobenzoic Acid (mol/L) |

|---|---|---|

| Ethyl Acetate | 0.021 | 0.008 |

| Chloroform | 0.015 | 0.005 |

Enzymatic Specificity

- The dioxygenase MnbAB exhibits a 10-fold higher activity toward this compound than its ortho or para isomers. Substitution with hydroxy or amino groups at the nitro group’s ortho position reduces activity by 50–70% .

Pharmaceutical Relevance

- This compound derivatives are potent inhibitors of tumor-associated carbonic anhydrases. The nitro group enhances binding affinity, while the carboxylic acid facilitates solubility .

- Derivatives like 4-(methylamino)-3-nitrobenzoic acid are intermediates in anticoagulant synthesis .

Environmental Impact

- Adsorption studies on granular activated carbon (GAC) show pH-dependent kinetics, with maximal adsorption at pH 3 (neutral species) .

- Discrepancies in vapor pressure data (e.g., 1.90 × 10⁻³ Pa vs. 5.05 × 10⁻³ Pa) highlight methodological differences between Knudsen effusion and mass loss techniques .

Biological Activity

3-Nitrobenzoic acid (3-NBA) is an organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by a nitro group (-NO2) attached to the benzene ring of benzoic acid at the meta position. Its chemical formula is C7H5NO3, and it exhibits both acidic and electrophilic properties due to the presence of the carboxylic acid and nitro groups.

1. Enzymatic Activity and Bioremediation

Research has highlighted the role of 3-NBA in microbial degradation pathways. A study identified a dioxygenase complex (MnbAB) from Comamonas sp. JS46, which preferentially degrades 3-NBA over other nitroaromatic compounds. This enzyme complex introduces hydroxyl groups into 3-NBA, leading to the production of protocatechuic acid, which is further metabolized . The substrate specificity of MnbAB indicates its potential utility in bioremediation strategies aimed at detoxifying environments contaminated with nitroaromatic pollutants.

2. Antinociceptive and Anti-inflammatory Effects

Another significant aspect of 3-NBA is its potential as an analgesic agent. A study investigated a nitrooxy derivative of 3-NBA, demonstrating its ability to inhibit nociceptive responses in experimental models. The compound reduced paw edema and inflammatory cytokine production (e.g., IL-1β, IL-6) while increasing IL-10 levels, suggesting a modulation of inflammatory pathways . This indicates that derivatives of 3-NBA could be explored for therapeutic applications in pain management.

3. Inhibition Efficiency in Corrosion Studies

3-NBA has also been studied for its inhibition efficiency on metal corrosion. In weight loss experiments, it exhibited inhibition rates ranging from 71% to 90% for mild steel and aluminum . This property may be attributed to the formation of protective layers on metal surfaces, highlighting its industrial relevance.

The biological activities of 3-NBA can be attributed to several mechanisms:

- Electrophilic Reactions : The nitro group can participate in redox reactions, potentially leading to the generation of reactive nitrogen species that modulate cellular signaling pathways.

- Enzyme Inhibition : 3-NBA derivatives have shown inhibitory effects on various enzymes involved in inflammatory processes.

- Microbial Metabolism : The enzymatic breakdown of 3-NBA by specific bacterial strains underscores its role in environmental bioremediation.

Case Studies

Case Study 1: Bioremediation Potential

A study focused on the degradation pathway of 3-NBA by Comamonas sp. JS46 revealed that MnbAB dioxygenase facilitates its breakdown into less harmful products. This finding supports the application of such microbial systems in cleaning up nitroaromatic waste .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving mice, a nitrooxy derivative of 3-NBA was administered to assess its anti-inflammatory effects. Results indicated significant reductions in inflammation markers and pain responses, positioning this compound as a candidate for further pharmacological development .

Data Summary

| Biological Activity | Findings |

|---|---|

| Enzymatic Activity | MnbAB preferentially degrades 3-NBA; produces protocatechuic acid |

| Antinociceptive Effects | Reduces pain and inflammation markers; increases IL-10 production |

| Corrosion Inhibition | Inhibition rates between 71% - 90% for metals like mild steel |

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 3-nitrobenzoic acid in laboratory settings?

- Methodological Answer : this compound poses hazards including skin/eye irritation (H315, H319), respiratory sensitization (H335), and aquatic toxicity (H412) . Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct experiments in fume hoods to avoid inhaling dust or vapors .

- Spill Management : Avoid dust generation; use non-sparking tools to collect spills and dispose of as hazardous waste .

- Storage : Keep in a cool, dry place away from oxidizers and acids. Monitor degradation over time .

Q. How can researchers optimize the synthesis of this compound from benzoic acid?

- Methodological Answer : The nitration of benzoic acid in mixed acid (HNO₃/H₂SO₄) follows electrophilic substitution. Key parameters include:

- Temperature Control : Maintain 20–40°C to favor 3-nitro isomer formation over 2-nitro derivatives .

- Acid Concentration : Use a molar ratio of 4.57 mol·L⁻¹ H₂SO₄ and 9.28 mol·L⁻¹ HNO₃ for optimal regioselectivity .

- Catalyst Regeneration : Sulfuric acid acts as a proton donor and dehydrating agent, regenerating nitronium ions (NO₂⁺) for sustained reactivity .

- Purification : Recrystallize from ethanol/water to remove byproducts like 2-nitrobenzoic acid .

Q. What factors influence the solubility of this compound in organic solvents, and how can this be leveraged in purification?

- Methodological Answer : Solubility is temperature-dependent and varies with solvent polarity. Key

- 1-Octanol : Solubility increases from 293 K to 323 K, modeled by the Buchowski λh equation (λ = 1.866, h = 1274.18) .

- Saturated Hydrocarbons : Low solubility due to the compound’s polar nitro and carboxylic groups.

- Purification Strategy : Use solvent mixtures (e.g., ethanol/water) for fractional crystallization. Monitor purity via HPLC (≥99% area) and melting point (139–143°C) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes for photocatalytic applications?

- Methodological Answer : The nitro and carboxylic groups enable coordination with metals like copper(II). Applications include:

- Photocatalytic Degradation : In a Cu(II)-3-nitrobenzoic acid complex, the nitro group stabilizes charge transfer states, enhancing methylene blue dye degradation under UV light .

- Electrocatalytic Water Oxidation : The ligand modulates redox potentials, improving oxygen evolution reaction (OER) efficiency. Characterize complexes via IR (C=O and NO₂ stretches) and cyclic voltammetry .

Q. What structural insights can be gained from co-crystallization studies of this compound with pharmaceuticals like paracetamol?

- Methodological Answer : Co-crystallization with paracetamol reveals supramolecular interactions:

- Hydrogen Bonding : Carboxylic acid groups form heterosynthons with paracetamol’s amide and hydroxyl groups.

- Packing Dynamics : The nitro group introduces steric effects, altering crystal lattice stability. Analyze via X-ray diffraction and thermal gravimetry (TGA) .

- Solubility Modulation : Co-crystals may enhance paracetamol’s bioavailability by improving aqueous solubility .

Q. What are the mechanistic details of the nitration reaction leading to regioselective formation of this compound?

- Methodological Answer : Regioselectivity is governed by electronic and steric effects:

- Electrophilic Attack : The meta-directing carboxylic acid group deactivates the benzene ring, favoring nitronium ion (NO₂⁺) attack at the 3-position .

- Kinetic vs. Thermodynamic Control : At lower temperatures (20°C), the 3-nitro isomer dominates (>90% yield). Higher temperatures promote isomerization to 2-nitro derivatives .

- Computational Modeling : Density Functional Theory (DFT) calculations validate the energy barrier differences between ortho and meta pathways .

Properties

IUPAC Name |

3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHTEQTJZKQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

827-95-2 (hydrochloride salt) | |

| Record name | 3-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025737 | |

| Record name | 3-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzoic acid appears as off white to yellowish-white crystals. Bitter taste. Melts in hot water. (NTP, 1992), Yellowish-white solid; [Hawley] Light yellow or off-white powder; [MSDSonline] | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), 1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone, Very slightly sol in benzene, carbon disulfide, petroleum ether, Soluble in oxygenated and chlorinated solvents, In water, 3,576 mg/L at 25 °C | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.494 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.494 | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000371 [mmHg] | |

| Record name | 3-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic leaflets or prisms, Yellowish white crystals | |

CAS No. |

121-92-6 | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H318ZW7612 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

284 to 288 °F (NTP, 1992), 140-141 °C | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.